molecular formula C11H7Cl2N3O B11960864 2,4-Dichloro-N-(2-pyrimidinyl)benzamide CAS No. 346723-43-1

2,4-Dichloro-N-(2-pyrimidinyl)benzamide

Cat. No.: B11960864
CAS No.: 346723-43-1
M. Wt: 268.10 g/mol
InChI Key: SBJSRFWMDQMNIA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-pyrimidinyl)benzamide is a chemical compound with the molecular formula C11H7Cl2N3O and a molecular weight of 268.104 g/mol . This compound is characterized by the presence of two chlorine atoms, a pyrimidine ring, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(2-pyrimidinyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-pyrimidinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(2-pyrimidinyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying enzyme inhibition and protein interactions.

    Medicine: Potential use in drug discovery and development for its biological activity.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(2-pyrimidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pyrimidine ring and benzamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-pyridinyl)benzamide
  • 2,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide
  • 2,4-Dichloro-N-(4-methyl-2-pyridinyl)benzamide
  • 3,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide
  • 2,4-Dichloro-N-(2-ethylphenyl)benzamide

Uniqueness

2,4-Dichloro-N-(2-pyrimidinyl)benzamide is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The pyrimidine ring enhances its binding affinity to certain molecular targets, making it a valuable compound in scientific research and drug development .

Properties

CAS No.

346723-43-1

Molecular Formula

C11H7Cl2N3O

Molecular Weight

268.10 g/mol

IUPAC Name

2,4-dichloro-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C11H7Cl2N3O/c12-7-2-3-8(9(13)6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17)

InChI Key

SBJSRFWMDQMNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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